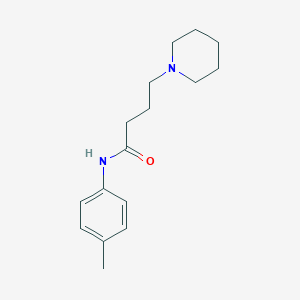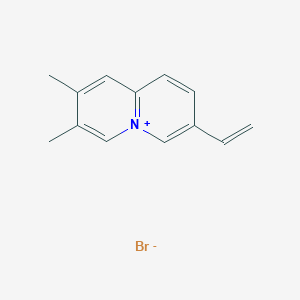
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a lyxopyranoside ring, a phenylmethyl group, and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often include the use of solvents like toluene and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Epoxide Ring Opening: The 2,3-anhydro group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Epoxide Ring Opening: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Epoxide Ring Opening: The major products are typically diols or other functionalized derivatives.
Applications De Recherche Scientifique
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate involves its ability to undergo substitution and ring-opening reactions. These reactions can modify the structure of the compound, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use in research and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-D-mannopyranoside: Another glycoside with similar structural features.
Methyl beta-D-xylopyranoside: Shares the pyranoside ring structure but differs in functional groups.
Propriétés
Numéro CAS |
71204-46-1 |
|---|---|
Formule moléculaire |
C13H13F3O6S |
Poids moléculaire |
354.30 g/mol |
Nom IUPAC |
[(1S,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O6S/c14-13(15,16)23(17,18)22-9-7-20-12(11-10(9)21-11)19-6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+,11+,12+/m1/s1 |
Clé InChI |
LOGQNDXALRRQTN-RHYQMDGZSA-N |
SMILES isomérique |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
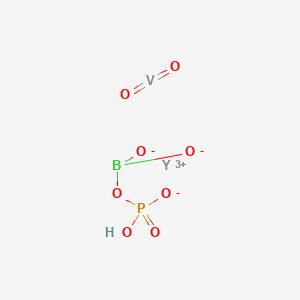

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
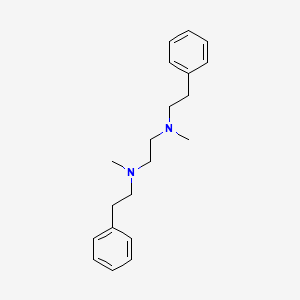
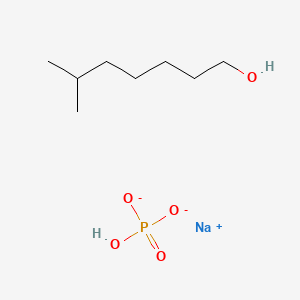
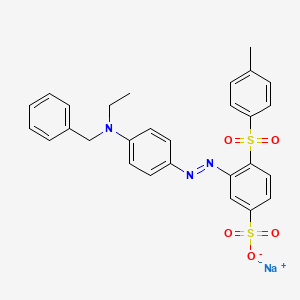
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
